2-Amino-3-(cyclopent-1-en-1-yl)propanamide
Description
2-Amino-3-(cyclopent-1-en-1-yl)propanamide is an organic compound with the molecular formula C8H14N2O It is a derivative of propanamide, featuring an amino group and a cyclopentene ring
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-amino-3-(cyclopenten-1-yl)propanamide |
InChI |
InChI=1S/C8H14N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H2,10,11) |
InChI Key |
WROJCDJHJRGTES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of cyclopentene with an appropriate amine and acryloyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(cyclopent-1-en-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-3-(cyclopent-1-en-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid
- 2-Amino-3-(cyclopent-1-en-1-yl)propylamine
Uniqueness
2-Amino-3-(cyclopent-1-en-1-yl)propanamide is unique due to its specific structure, which combines an amino group with a cyclopentene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-Amino-3-(cyclopent-1-en-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide features an amide functional group attached to a cyclopentene ring. This unique structure may contribute to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
Research indicates that 2-Amino-3-(cyclopent-1-en-1-yl)propanamide exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : Some derivatives of cyclopentene compounds have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
The mechanisms through which 2-Amino-3-(cyclopent-1-en-1-yl)propanamide exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other cyclopentene derivatives that target neuraminidase enzymes .
- Receptor Modulation : It is possible that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Cytokine Regulation : By modulating the levels of pro-inflammatory cytokines, it may help reduce inflammation and promote healing processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against neuronal damage | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study Example
A notable study explored the neuroprotective effects of similar cyclopentene compounds in a model of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal apoptosis and inflammation markers, suggesting a protective role against neurotoxic insults.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-3-(cyclopent-1-en-1-yl)propanamide, and how can reaction conditions be optimized?
- The compound can be synthesized via peptide coupling or enzymatic resolution, leveraging precursors like cyclopentenyl ketones. Reaction optimization involves controlling stereochemistry using chiral catalysts (e.g., L-proline derivatives) and monitoring reaction progress via HPLC or LC-MS. Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (20–60°C) can improve yield and reduce byproducts .
Q. How can the stereochemical purity of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide be validated?
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy is recommended. Comparative analysis with enantiomerically pure standards and X-ray crystallography (using SHELXL ) can confirm absolute configuration. For intermediates, NMR coupling constants (e.g., ) provide insights into diastereomer ratios .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Avoid skin/eye contact and inhalation. Use nitrile gloves, chemical goggles, and fume hoods for containment. Electrostatic charge buildup should be mitigated via grounded equipment. Spills require vacuum collection in sealed containers, followed by disposal per EPA/OSHA guidelines .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR to identify cyclopentenyl protons (δ 5.5–6.2 ppm) and amide NH (δ 6.8–7.2 ppm). IR : Confirm amide C=O stretch (~1650 cm). HRMS : Exact mass analysis (e.g., [M+H] = 209.1284) ensures molecular formula accuracy .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
- Use SHELXL’s restraints for anisotropic displacement parameters and validate against high-resolution data (≤1.0 Å). Twinning tests (e.g., R analysis) and Hirshfeld surface plots can identify lattice distortions. Cross-validate with DFT-optimized geometries .
Q. What strategies address low yield in enantioselective synthesis of this compound?
- Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., immobilized lipases). Kinetic resolution via dynamic kinetic asymmetric transformation (DYKAT) may enhance enantiomeric excess (ee >95%). Solvent-free microwave-assisted synthesis can reduce racemization .
Q. How does the cyclopentenyl moiety influence biological activity in related compounds?
- The cyclopentenyl group enhances membrane permeability due to lipophilicity (logP ~1.8). In proteasome inhibitors (e.g., KZR-616), it modulates binding to β5 subunits, as shown in molecular docking studies (Glide SP, ΔG = -9.2 kcal/mol). SAR studies suggest substituents at C3 impact IC values in enzyme assays .
Q. What methodologies resolve discrepancies in enzymatic inhibition data across studies?
- Standardize assay conditions (pH 7.4, 25°C) and validate with positive controls (e.g., bortezomib for proteasome inhibition). Use isothermal titration calorimetry (ITC) to measure binding constants (K) and rule out false positives from aggregation artifacts .
Q. How can environmental persistence of this compound be assessed given limited ecotoxicology data?
- Perform OECD 301 biodegradation tests (28-day aerobic) and quantify hydrolysis half-life (t) at pH 4–9. Use QSAR models (e.g., EPI Suite) to predict bioaccumulation (BCF <500 L/kg indicates low risk) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 208.26 g/mol (HRMS) | |
| logP | 1.78 (HPLC-C18, MeOH:HO = 70:30) | |
| Solubility (HO) | 2.1 mg/mL (shake-flask, 25°C) |
Table 2: Common Byproducts in Synthesis
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Diastereomeric adducts | Incomplete chiral resolution | Use chiral stationary phase HPLC |
| Cyclopentenyl hydrolysis | Acidic/basic conditions | Neutral pH buffer (e.g., phosphate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
